molecular formula C7H7IN2O B12109193 4-Amino-3-iodobenzamide CAS No. 189812-96-2

4-Amino-3-iodobenzamide

Cat. No.: B12109193
CAS No.: 189812-96-2
M. Wt: 262.05 g/mol
InChI Key: RNODGBHRMOLWOJ-UHFFFAOYSA-N
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Description

4-Amino-3-iodobenzamide is an organic compound with the molecular formula C7H7IN2O It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and an iodine atom at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-iodobenzamide typically involves the iodination of 4-aminobenzamide. One common method includes the reaction of 4-aminobenzamide with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted benzamides
  • Oxidized or reduced derivatives of this compound
  • Coupled products with various functional groups

Scientific Research Applications

4-Amino-3-iodobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 2-Amino-5-bromo-3-iodobenzamide
  • 2-Amino-5-bromo-3-iodoacetophenone

Comparison: 4-Amino-3-iodobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Properties

CAS No.

189812-96-2

Molecular Formula

C7H7IN2O

Molecular Weight

262.05 g/mol

IUPAC Name

4-amino-3-iodobenzamide

InChI

InChI=1S/C7H7IN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11)

InChI Key

RNODGBHRMOLWOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)I)N

Origin of Product

United States

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